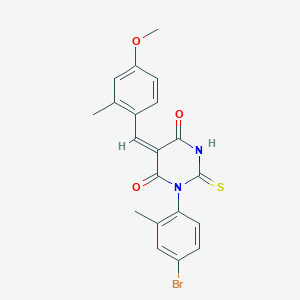
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BDMP belongs to the class of phenethylamines and has been shown to have an impact on the central nervous system. In
Mécanisme D'action
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in regulating mood, cognition, and perception. Activation of this receptor has been shown to have an impact on various neurotransmitter systems, including dopamine and glutamate. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has been shown to modulate these systems, leading to its anxiolytic and antidepressant properties.
Biochemical and physiological effects:
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has been shown to have an impact on various neurotransmitter systems, including dopamine and glutamate. Activation of the serotonin receptor by 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol leads to an increase in dopamine release in the prefrontal cortex, which has been implicated in regulating mood and cognition. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has also been shown to modulate the glutamate system, which is involved in various neurological disorders, including depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has several advantages for lab experiments, including its high purity and yield. However, its potential therapeutic properties have not been fully elucidated, and further research is needed to determine its safety and efficacy. Additionally, 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has not been studied extensively in humans, and its impact on various neurotransmitter systems needs to be further explored.
Orientations Futures
There are several future directions for 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol research, including exploring its potential use in the treatment of various neurological disorders. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has shown promise as an anxiolytic and antidepressant, and further research is needed to determine its safety and efficacy in humans. Additionally, 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol's impact on various neurotransmitter systems needs to be further explored to better understand its mechanism of action. Overall, 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol is a promising compound that has the potential to be a valuable tool in the treatment of various neurological disorders.
Méthodes De Synthèse
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol can be synthesized using various methods, but the most common one involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The resulting product is then hydrolyzed to obtain 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol. This synthesis method has been optimized to yield high purity and yield of 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol.
Applications De Recherche Scientifique
1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has garnered attention in the scientific community due to its potential therapeutic properties. It has been studied for its impact on the central nervous system and its potential use in the treatment of various neurological disorders. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has been shown to have an affinity for the serotonin receptor, which is involved in regulating mood, appetite, and sleep. This receptor has been implicated in various psychiatric disorders, including depression and anxiety. 1-(2-bromo-4,5-dimethoxybenzyl)-3-piperidinol has been shown to have anxiolytic and antidepressant properties in animal models, making it a promising candidate for further research.
Propriétés
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-6-10(12(15)7-14(13)19-2)8-16-5-3-4-11(17)9-16/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXNGGWIMMZYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
![5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![2-(4-chlorophenyl)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5169316.png)

![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)